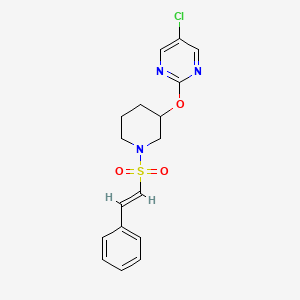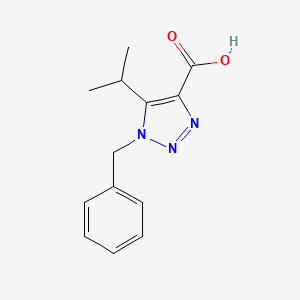![molecular formula C27H24ClN3O2S2 B2766191 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride CAS No. 1216920-79-4](/img/structure/B2766191.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound also contains a methoxy group at the sixth position in the benzothiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel compounds with potential antibacterial and antifungal properties. For example, novel Schiff bases have shown promising results as 3-chymotrypsin-like protease (3CLpro) inhibitors, essential for SARS-CoV-2 proliferation, indicating potential antiviral applications (Al‐Janabi et al., 2020). Additionally, compounds with thiophenol discrimination capabilities suggest applications in chemical, biological, and environmental sciences for detecting toxic benzenethiols (Wang et al., 2012).
Synthesis and Structural Analysis
Research into the synthesis of complex molecules and their structural analysis contributes to our understanding of their potential applications. For instance, the synthesis of benzo[b]thiepins and exploration of their thermal instability provide a foundation for developing novel compounds with specific properties (Reinhoudt & Kouwenhoven, 1974). Studies on intramolecular hydrogen bonding and tautomerism in Schiff bases reveal intricate details that could influence the design of molecules with desired reactivity and stability (Nazır et al., 2000).
Anticancer Research
The exploration of novel compounds for anticancer evaluation is a significant area of research. Synthesis of new molecules and their interaction with cancer cells can lead to the discovery of potent anticancer agents. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation highlights the ongoing search for more effective treatments (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction . These effects suggest that the compound may affect cell cycle regulation and apoptosis pathways.
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that the compound may have good absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines . This suggests that the compound may have potential anti-cancer effects.
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxynaphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2.ClH/c1-30-12-11-18-23(15-30)34-27(24(18)26-28-20-9-5-6-10-22(20)33-26)29-25(31)19-13-16-7-3-4-8-17(16)14-21(19)32-2;/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFPDFPLMONRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6C=C5OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)



![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)





![Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2766125.png)
![2,6-Dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)
